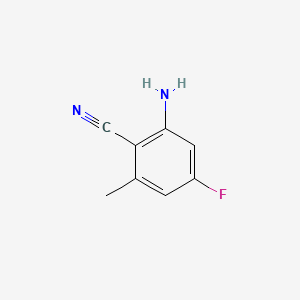

2-Amino-4-fluoro-6-methylbenzonitrile

Overview

Description

2-Amino-4-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a fluoro group at the fourth position, and a methyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methylbenzonitrile.

Amination Reaction: The nitrile group is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the second position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-6-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, alkylating agents, or acylating agents can be used under acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.

Scientific Research Applications

2-Amino-4-fluoro-6-methylbenzonitrile has several scientific research applications, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Organic Synthesis: The compound is used as a building block in organic synthesis to create more complex molecules.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-methylbenzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

2-Amino-4-methylbenzonitrile: Lacks the fluoro group, which may affect its reactivity and applications.

2-Amino-6-fluorobenzonitrile: Lacks the methyl group, which can influence its chemical properties and uses.

4-Fluoro-2-methylbenzonitrile: Lacks the amino group, impacting its potential for further functionalization.

Uniqueness: 2-Amino-4-fluoro-6-methylbenzonitrile is unique due to the combination of amino, fluoro, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Amino-4-fluoro-6-methylbenzonitrile is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a fluorine atom, and a methyl group attached to a benzonitrile moiety. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

- Electronegativity of Fluorine : The presence of the fluorine atom enhances the compound's reactivity, allowing it to participate in unique interactions that can modulate biological pathways.

Biological Targets

Research indicates that this compound may interact with several key biological targets:

- NF-κB Pathway : This compound has been shown to inhibit NF-κB activation, a crucial transcription factor involved in inflammatory responses. By preventing the phosphorylation of IκBα, it inhibits the translocation of NF-κB to the nucleus, thereby reducing pro-inflammatory gene expression.

- Tyrosinase Inhibition : Similar to other compounds with aromatic structures, it may exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. This could have implications for skin pigmentation disorders.

In Vitro Studies

Several studies have evaluated the effects of this compound on various cell lines:

- Biofilm Inhibition : In a study examining biofilm formation by Mycobacterium smegmatis, compounds structurally related to this compound demonstrated significant inhibition at low micromolar concentrations. This suggests potential applications in treating infections associated with biofilms .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism, which may affect its stability and long-term efficacy in biological systems. Understanding its pharmacokinetics is crucial for optimizing its therapeutic applications.

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study assessed the anti-inflammatory effects of this compound in murine models. The compound significantly reduced markers of inflammation when administered prior to inflammatory stimuli, highlighting its potential as an anti-inflammatory agent.

-

Case Study on Tyrosinase Inhibition :

- Another investigation focused on the inhibition of tyrosinase by derivatives of this compound. Results showed that certain modifications enhanced inhibitory potency, suggesting pathways for developing skin-lightening agents.

Properties

IUPAC Name |

2-amino-4-fluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQZUBTGRJMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.